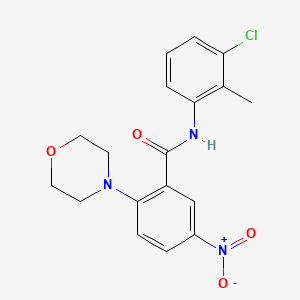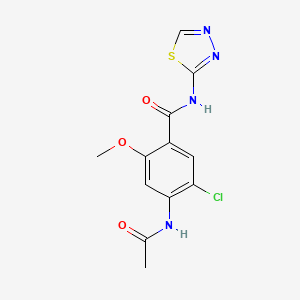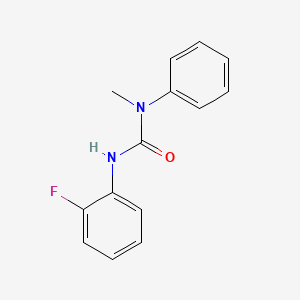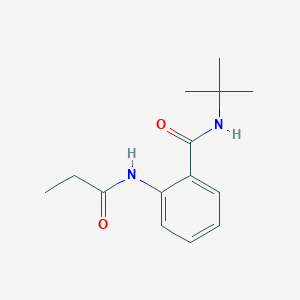
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This compound has been extensively studied for its potential application in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide targets the SYK pathway, which plays a crucial role in the activation of B-cell receptors and Fc receptors. By inhibiting the SYK pathway, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide blocks the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It also inhibits the production of pro-inflammatory cytokines in autoimmune diseases, leading to a reduction in inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has also been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is its specificity towards the SYK pathway, which reduces the risk of off-target effects. However, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has a short half-life in vivo, which limits its efficacy. In addition, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to develop new formulations of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide that improve its solubility and bioavailability. Furthermore, the efficacy and safety of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide need to be further evaluated in clinical trials to determine its potential as a therapeutic agent for cancer and autoimmune diseases. Lastly, the potential combination of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide with other drugs needs to be explored to enhance its therapeutic effect.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a promising small molecule inhibitor that targets the SYK pathway and has potential application in the treatment of various cancers and autoimmune diseases. Its synthesis method has been extensively optimized, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its efficacy and safety in clinical trials and to optimize its formulation and combination with other drugs.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential application in the treatment of various cancers such as lymphoma, leukemia, and solid tumors. It has also been studied for its potential application in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has shown promising results in preclinical studies and is currently undergoing clinical trials.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-15(19)3-2-4-16(12)20-18(23)14-11-13(22(24)25)5-6-17(14)21-7-9-26-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLBONLTZYLZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)
![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)
![2-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4236667.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4236683.png)

![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)

![N-allyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4236708.png)